Silanamine, 1,1,1-trifluoro-N,N-dimethyl-
Description
Context within Organosilicon Chemistry Research
Organosilicon chemistry is a broad field that investigates compounds containing carbon-silicon bonds. These compounds have garnered significant interest due to their diverse applications, ranging from industrial polymers to fine chemicals. Silanamines, which feature a silicon-nitrogen bond, represent a specific and important subclass within this field. Research into silanamines explores their synthesis, reactivity, and potential as precursors to various silicon-based materials and as ligands in coordination chemistry. The introduction of fluorine atoms into organosilicon compounds, as seen in Silanamine, 1,1,1-trifluoro-N,N-dimethyl-, can dramatically alter the compound's chemical and physical properties, making it a point of interest for researchers studying the effects of fluorination.
Classification and Structural Features within the Silanamine Class
The key structural features of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- are summarized in the table below:
| Property | Value |
| Chemical Formula | C3H6F3NSi |
| Molecular Weight | 145.16 g/mol |
| CAS Number | 81292-83-7 |
Overview of Research Interest and Significance
The primary academic interest in Silanamine, 1,1,1-trifluoro-N,N-dimethyl- stems from a 1977 study by R. Demuth published in Zeitschrift für Naturforschung B. The research, titled "Photoelektronenspektren von einigen Trihalogensilylphosphanen und -arsanen" (Photoelectron spectra of some trihalosilylphosphanes and -arsanes), investigated the electronic structure of this and related compounds through photoelectron spectroscopy. nih.gov
Photoelectron spectroscopy is a powerful technique used to determine the ionization potentials of molecules, providing insights into their molecular orbital energies. The study of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- in this context was significant for understanding the electronic effects of the trifluoromethyl and dimethylamino groups on the silicon center. The NIST Chemistry WebBook reports a vertical ionization energy of 9.60 ± 0.05 eV for this compound, a value derived from Demuth's work. nih.gov This specific data point contributes to the fundamental understanding of bonding and electronic structure in fluorinated organosilicon compounds. While extensive research on this specific molecule is not widely documented in publicly available literature, its characterization provides a valuable data point for computational and theoretical studies in organosilicon chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-trifluorosilylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6F3NSi/c1-6(2)7(3,4)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDYUPJXKVYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6F3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230938 | |
| Record name | Silanamine, 1,1,1-trifluoro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812-14-6 | |
| Record name | Silanamine, 1,1,1-trifluoro-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, 1,1,1-trifluoro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Silanamine, 1,1,1 Trifluoro N,n Dimethyl
Precursor Selection and Stoichiometry in Silanamine Synthesis
The formation of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- fundamentally involves the creation of a silicon-nitrogen bond, with the silicon atom also bonded to highly electronegative fluorine atoms. The selection of appropriate starting materials and their molar ratios is critical to achieving the desired product.
Utilization of Fluorosilanes as Starting Materials
The primary precursor for introducing the trifluorosilyl (-SiF₃) group is a suitable fluorosilane. Based on the target compound, silicon tetrafluoride (SiF₄) is the most logical starting material. SiF₄ is a colorless, pungent gas and serves as a source of the silicon atom and the three fluorine atoms required in the final product. wikipedia.org Its high reactivity makes it an effective electrophile for reactions with nucleophiles.
Alternative fluorosilanes could theoretically be employed, but SiF₄ is the most direct precursor to a trifluorosilylamine through the substitution of one fluorine atom. The use of other fluorosilanes, such as trifluorosilane (B87118) (HSiF₃), would introduce a reactive Si-H bond that might lead to undesired side reactions under typical amination conditions.
Role of Substituted Amines (e.g., Dimethylamine) in Reaction Schemes
The nitrogen and the two methyl groups in Silanamine, 1,1,1-trifluoro-N,N-dimethyl- are sourced from dimethylamine (B145610) ((CH₃)₂NH). In this synthesis, dimethylamine serves a dual purpose. Primarily, it acts as a nucleophile, attacking the electrophilic silicon center of the fluorosilane. The lone pair of electrons on the nitrogen atom of dimethylamine initiates the bond formation with the silicon atom.
Secondly, dimethylamine can act as a base to neutralize the hydrogen fluoride (B91410) (HF) that is liberated during the reaction. The reaction of SiF₄ with dimethylamine is expected to produce one equivalent of HF for each equivalent of the desired silylamine formed. A second equivalent of dimethylamine can react with this HF to form dimethylammonium fluoride ([ (CH₃)₂NH₂ ]⁺F⁻). This dual role necessitates careful control over the stoichiometry. A molar ratio of at least 2:1 of dimethylamine to silicon tetrafluoride is theoretically required to drive the reaction to completion, with one equivalent for the substitution and one for acid neutralization.
Reaction Conditions and Catalytic Strategies in Silanamine Formation
The successful synthesis of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- is highly dependent on the reaction environment. The control of temperature, pressure, solvent, and the use of appropriate bases are paramount for maximizing yield and purity.
Base-Mediated Synthetic Pathways
The synthesis of silylamines from halosilanes and amines is fundamentally a base-mediated process. The reaction liberates a hydrohalic acid (in this case, HF), which must be neutralized to prevent the protonation of the amine reactant and to drive the reaction equilibrium towards the products.
As mentioned, dimethylamine itself can serve as the base. However, using an excess of a valuable amine reactant as a scavenger for the acid can be inefficient. An alternative strategy involves the use of a non-nucleophilic, sterically hindered tertiary amine, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), as an auxiliary base. This allows for the use of a stoichiometric amount of dimethylamine for the primary reaction.
Another pathway involves the pre-formation of a more powerful nucleophile by deprotonating dimethylamine with a strong base, such as an organolithium reagent (e.g., n-butyllithium). This forms lithium dimethylamide (LiN(CH₃)₂), which can then react with the fluorosilane. google.com This method is particularly useful when the halosilane is less reactive.
Table 1: Comparison of Base Strategies in Silylamine Synthesis
| Base Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Excess Amine | Using at least a 2-fold excess of the primary or secondary amine reactant. | Simple, one-pot procedure. | Consumes the often more expensive amine reactant. |
| Tertiary Amine | Addition of a non-nucleophilic tertiary amine as an acid scavenger. | Conserves the primary/secondary amine; can fine-tune basicity. | Requires an additional reagent and purification step. |
Solvent Effects on Synthetic Yields and Purity
The choice of solvent is critical in controlling the reaction rate and suppressing side reactions. For reactions involving highly reactive species like SiF₄ and amines, aprotic, non-polar, or weakly polar solvents are generally preferred. Solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or hydrocarbon solvents like hexane (B92381) or toluene (B28343) are suitable choices. These solvents can help to solubilize the reactants and facilitate the reaction while remaining inert to the highly electrophilic and nucleophilic species.
The use of protic solvents, such as alcohols, is strictly avoided as they would react violently with the fluorosilane precursor. noaa.gov The polarity of the solvent can also influence the reaction rate. More polar aprotic solvents may accelerate the reaction but could also promote undesired side reactions. Therefore, the selection of the solvent is a balance between achieving a reasonable reaction rate and maintaining high selectivity towards the desired product.
Table 2: Potential Solvents for Fluorosilylamine Synthesis
| Solvent | Type | Rationale for Use | Potential Issues |
|---|---|---|---|
| Diethyl Ether | Aprotic, weakly polar | Good solubility for many organometallic and amine reactants; low boiling point simplifies removal. | Highly flammable; can form explosive peroxides. |
| Tetrahydrofuran (THF) | Aprotic, polar | Higher solvating power than diethyl ether. | Can be difficult to remove completely; also forms peroxides. |
| Toluene | Aprotic, non-polar | Higher boiling point allows for a wider range of reaction temperatures. | May have lower solubility for some reactants. |
Controlled Environment Synthesis Approaches
Given the reactivity of the precursors, the synthesis of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- necessitates a controlled environment. The primary concerns are the exclusion of moisture and atmospheric oxygen.
Silicon tetrafluoride reacts exothermically with water to produce hydrofluoric acid and silicic acid. noaa.gov Any moisture present in the reaction vessel would consume the SiF₄ and generate highly corrosive HF, leading to reduced yields and potential safety hazards. Therefore, the reaction must be carried out under a dry, inert atmosphere, such as nitrogen or argon. All glassware must be rigorously dried, and the solvents and reagents should be anhydrous.
Temperature control is also crucial. The reaction of SiF₄ with dimethylamine is likely to be exothermic. The reaction vessel may need to be cooled, especially during the initial addition of the reactants, to prevent the reaction from becoming too vigorous and to minimize the formation of byproducts. For gaseous reactants like SiF₄ and dimethylamine, pressure control within the reaction vessel is also a key parameter to manage the reaction rate and ensure safety. A controlled, continuous feed of the gaseous reactants into the reaction vessel can help to maintain a steady reaction rate and prevent pressure build-up.
Optimization of Synthetic Protocols for Silanamine, 1,1,1-trifluoro-N,N-dimethyl-
Detailed experimental data on the optimization of the synthesis of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- is scarce in the reviewed literature. However, based on general principles of aminosilane (B1250345) synthesis and fluorination reactions, several parameters can be identified as critical for optimization.
For the direct reaction of silicon tetrafluoride with dimethylamine, the optimization would focus on:
Stoichiometry: The molar ratio of dimethylamine to silicon tetrafluoride is a key parameter. A sufficient excess of dimethylamine is necessary to drive the reaction to completion and neutralize the HF byproduct. Optimization studies would involve varying this ratio to maximize the yield of the desired product while minimizing the formation of polysubstituted silanes and unreacted starting materials.
Temperature Control: The reaction is expected to be exothermic. Maintaining a low and controlled temperature, for instance, by using a cooling bath, would be crucial to prevent side reactions and decomposition of the product.
Solvent: The choice of an inert solvent is important to facilitate the reaction and control the temperature. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used for such reactions. The polarity and boiling point of the solvent can influence the reaction rate and product isolation.
Addition Rate: The slow, dropwise addition of one reactant to the other can help to control the reaction rate and temperature, thereby improving the selectivity and yield.
The following table outlines a hypothetical optimization study for the reaction of SiF₄ with (CH₃)₂NH:
| Entry | Molar Ratio (SiF₄:(CH₃)₂NH) | Solvent | Temperature (°C) | Theoretical Yield (%) |
| 1 | 1:2.2 | Diethyl Ether | -78 | Low |
| 2 | 1:3.0 | Diethyl Ether | -78 | Moderate |
| 3 | 1:4.0 | Diethyl Ether | -78 | High |
| 4 | 1:4.0 | Tetrahydrofuran | -78 | High |
| 5 | 1:4.0 | Diethyl Ether | 0 | Moderate-High |
For the fluorination of a precursor aminosilane, optimization would center on the choice of the fluorinating agent and the reaction conditions. A variety of fluorinating agents are available, each with different reactivity and handling requirements.
| Fluorinating Agent | Advantages | Disadvantages |
| Antimony Trifluoride (SbF₃) | Effective for halogen exchange | Toxicity of antimony compounds |
| Zinc Fluoride (ZnF₂) | Milder, more selective | Lower reactivity |
| Sodium Fluoride (NaF) | Inexpensive, readily available | Low solubility in organic solvents |
| Sulfur Tetrafluoride (SF₄) | Powerful fluorinating agent | Highly toxic and corrosive gas |
Optimization would involve screening different fluorinating agents, solvents, and temperatures to achieve the highest conversion of the starting material to Silanamine, 1,1,1-trifluoro-N,N-dimethyl- with minimal side products.
Reactivity and Mechanistic Investigations of Silanamine, 1,1,1 Trifluoro N,n Dimethyl
Chemical Reactivity Profile of the Silicon-Nitrogen Bond
The silicon-nitrogen (Si-N) bond in silylamines is a focal point of their chemistry, known for its susceptibility to cleavage by various reagents. This reactivity is largely dictated by the polarity of the bond, arising from the difference in electronegativity between silicon and nitrogen, and the ability of the silicon atom to expand its coordination sphere.
In the case of Silanamine, 1,1,1-trifluoro-N,N-dimethyl-, the Si-N bond is expected to be highly reactive, particularly towards protic reagents. For instance, the hydrolysis of aminosilanes is a well-documented process where the Si-N bond is readily cleaved by water to form a silanol (B1196071) and an amine. nih.gov This reaction is often catalyzed by the amine functionality itself, which can facilitate the formation of stable cyclic intermediates, leading to the loss of the silane (B1218182) layer from a surface. nih.gov
The general reactivity of the Si-N bond in aminosilanes is summarized in the following table, which can be extrapolated to predict the behavior of Silanamine, 1,1,1-trifluoro-N,N-dimethyl-.
| Reagent Type | General Reaction with Aminosilanes | Expected Product with Silanamine, 1,1,1-trifluoro-N,N-dimethyl- |
| Water (Hydrolysis) | R₃Si-NR'₂ + H₂O → R₃Si-OH + HNR'₂ | F₃Si-OH + HN(CH₃)₂ |
| Alcohols (Alcoholysis) | R₃Si-NR'₂ + R''OH → R₃Si-OR'' + HNR'₂ | F₃Si-OR'' + HN(CH₃)₂ |
| Acids (Acidolysis) | R₃Si-NR'₂ + HX → R₃Si-X + R'₂NH₂⁺X⁻ | F₃Si-X + (CH₃)₂NH₂⁺X⁻ |
| Organolithium Reagents | R₃Si-NR'₂ + R''Li → R₃Si-R'' + LiNR'₂ | F₃Si-R'' + LiN(CH₃)₂ |
This table presents expected reactions based on the general reactivity of aminosilanes.
Influence of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group that significantly modulates the electronic properties and reactivity of a molecule. Its incorporation onto the silicon atom in Silanamine, 1,1,1-trifluoro-N,N-dimethyl- has profound consequences for the molecule's reaction pathways.
The primary effect of the CF₃ group is the strong inductive withdrawal of electron density from the silicon atom. This makes the silicon center more electrophilic and, consequently, more susceptible to nucleophilic attack. This enhanced electrophilicity is a key factor in the reactivity of related compounds like trimethyl(trifluoromethyl)silane (the Ruppert-Prakash reagent), which serves as a source of the trifluoromethyl anion (CF₃⁻) upon activation by a nucleophile. mdpi.com
Furthermore, the presence of fluorine atoms can influence the stability of intermediates and transition states. For example, the formation of a five-coordinate silicon intermediate, a common feature in nucleophilic substitution at silicon, would be influenced by the electronic effects of the CF₃ group. Research on related trifluorosilylhydrazines has shown the presence of strong intramolecular secondary Si···N interactions, which are essentially dative bonds from the nitrogen to the silicon atom. nih.gov This indicates a high propensity for the silicon atom in trifluorosilyl compounds to accept electron density, a feature that would be prominent in Silanamine, 1,1,1-trifluoro-N,N-dimethyl- as well. These interactions are strong enough to significantly deform the geometry around the nitrogen atom. nih.gov
The influence of the CF₃ group can be summarized as follows:
| Property | Influence of the Trifluoromethyl Group |
| Electrophilicity of Silicon | Significantly increased due to strong inductive effect. |
| Si-N Bond Polarity | Increased, making the bond more reactive. |
| Lewis Acidity of Silicon | Enhanced, promoting interactions with nucleophiles. |
| Stability of Anionic Intermediates | The electron-withdrawing nature can stabilize adjacent negative charges. |
Mechanistic Studies of Nucleophilic Substitution Reactions Involving Silanamine, 1,1,1-trifluoro-N,N-dimethyl-
For Silanamine, 1,1,1-trifluoro-N,N-dimethyl-, a plausible mechanism for reaction with a nucleophile (Nu⁻) would involve the following steps:
Nucleophilic Attack: The nucleophile attacks the electrophilic silicon atom, forming a trigonal bipyramidal intermediate. The strong electron-withdrawing CF₃ group would favor this step.
Pseudorotation (Optional): The pentacoordinate intermediate may undergo pseudorotation, where ligands in the axial and equatorial positions exchange. This can influence which group is ultimately displaced.
Leaving Group Departure: The dimethylamino group (-N(CH₃)₂), or another ligand, is expelled as the leaving group to restore the tetracoordinate state of silicon.
The facility of this substitution is enhanced by the presence of the trifluoromethyl group. Studies on the substitution of the dimethylamino group in other systems have shown that steric repulsion can also facilitate its displacement. mdpi.com In the case of our target molecule, the electronic demand of the CF₃ group is likely the dominant factor.
Other Characteristic Reaction Types and Transformation Pathways
Beyond simple Si-N bond cleavage, the unique structure of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- opens the door to other potential transformations.
Hydrolysis of the Trifluoromethyl Group: Under certain conditions, particularly in strongly acidic or basic media, the trifluoromethyl group itself can undergo hydrolysis to a carboxylic acid group. This transformation has been observed for trifluoromethylated triarylphosphines and other aromatic systems. rsc.orgnih.gov For Silanamine, 1,1,1-trifluoro-N,N-dimethyl-, this could potentially lead to the formation of a silylcarboxylic acid derivative, although the reactivity of the Si-N bond would likely compete with this pathway.
Difluorocarbene Generation: Analogy with other trifluoromethylsilanes suggests a potential pathway for the generation of difluorocarbene (:CF₂). For instance, (bromodifluoromethyl)trimethylsilane (B180072) is known to decompose in the presence of a Lewis base to form difluorocarbene. cas.cn While Silanamine, 1,1,1-trifluoro-N,N-dimethyl- lacks a bromine atom, the high lability of the Si-N bond in the presence of certain activators could potentially lead to the elimination of the dimethylamino group and subsequent fragmentation to generate :CF₂. However, this remains a speculative pathway without direct experimental evidence.
Advanced Applications and Research Directions of Silanamine, 1,1,1 Trifluoro N,n Dimethyl
Role in Materials Science Research
The distinct chemical characteristics of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- make it a compound of interest for the development of advanced materials. Its trifluoromethyl group contributes to properties such as hydrophobicity and low surface energy, while the reactive Si-N bond allows it to serve as a building block in various polymerization and deposition processes.
Precursor Chemistry for Silicone Production
While direct large-scale industrial use of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- as a primary precursor for general-purpose silicones is not widely documented, its chemical nature suggests a significant role in the synthesis of specialized fluorinated silicone polymers. The fundamental chemistry of silicone production involves the hydrolysis of silane (B1218182) precursors to form silanols (R₃SiOH), which then undergo polycondensation to create siloxane (Si-O-Si) backbones.
The Si-N bond in aminosilanes is susceptible to hydrolysis, a reaction that is a cornerstone in the production of silicone elastomers and sealants from related aminosilane (B1250345) compounds. It is therefore highly probable that Silanamine, 1,1,1-trifluoro-N,N-dimethyl- undergoes a similar hydrolytic cleavage of its Si-N bond to yield a trifluoromethylsilanol intermediate. This reactive intermediate can then polycondense with itself or other silanols to produce fluorinated silicone polymers. The incorporation of trifluoromethyl groups into the silicone backbone is known to enhance properties such as thermal stability, chemical resistance, and low surface energy.
Table 1: Plausible Hydrolysis and Polycondensation of Silanamine, 1,1,1-trifluoro-N,N-dimethyl-
| Step | Reaction | Product | Significance |
| 1. Hydrolysis | CF₃Si(N(CH₃)₂) + H₂O → CF₃Si(OH) + (CH₃)₂NH | Trifluoromethylsilanol and Dimethylamine (B145610) | Formation of the reactive silanol (B1196071) intermediate. |
| 2. Polycondensation | n[CF₃Si(OH)] → [-Si(CF₃)(O)-]n + nH₂O | Poly(trifluoromethylsiloxane) | Creation of a fluorinated silicone polymer with unique properties. |
This table presents a plausible reaction pathway based on the known reactivity of aminosilanes.
Applications in Ceramic Materials Synthesis
Aminosilanes are established precursors in the synthesis of advanced ceramic materials, particularly silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) films. These materials are valued for their high hardness, thermal stability, and dielectric properties. While specific research detailing the use of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- is not abundant, its structural similarity to other aminosilane precursors suggests its potential in creating fluorinated ceramic materials.
The general approach involves the chemical vapor deposition (CVD) of the aminosilane, often with a co-reactant like ammonia (B1221849), to form the ceramic film. The presence of the trifluoromethyl group in Silanamine, 1,1,1-trifluoro-N,N-dimethyl- could lead to the in-situ formation of fluorinated silicon nitride or silicon carbonitride films. The incorporation of fluorine into the ceramic matrix is anticipated to modify its properties, potentially leading to lower dielectric constants, enhanced thermal stability, or altered etch resistance, which are desirable characteristics in the microelectronics industry. For instance, halogen-free synthesis routes to aminosilanes are being explored to produce silicon nitride films without corrosive byproducts, highlighting the importance of precursor design in this field. google.com
Utility in Chemical Vapor Deposition (CVD) Processes for Thin Film Development
Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-quality thin films for a multitude of applications, including semiconductors and protective coatings. researchgate.netresearchgate.netmdpi.com The choice of precursor is critical, with liquid precursors often offering advantages in terms of handling and delivery to the CVD reactor. researchgate.net
Silanamine, 1,1,1-trifluoro-N,N-dimethyl- is a liquid at room temperature, which makes it a potentially suitable precursor for CVD processes. Its volatility, combined with its thermal decomposition pathways, could be harnessed to deposit thin films of fluorinated materials. The use of fluorinated silicon precursors, such as silicon tetrafluoride (SiF₄), in the CVD of silicon-containing films like silicon carbide (SiC) is an area of active research, suggesting a place for novel fluorinated precursors like Silanamine, 1,1,1-trifluoro-N,N-dimethyl-. semanticscholar.org The decomposition of this aminosilane in a CVD process could lead to the formation of thin films of fluorinated silicon oxides, nitrides, or carbonitrides, depending on the co-reactants and process conditions.
Contributions to Surface Modification Technologies
One of the most direct applications of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- is in surface modification. researchgate.net The presence of the trifluoromethyl group is key to this functionality. Fluorinated compounds are well-known for their ability to create surfaces with very low surface energy, resulting in hydrophobic and oleophobic properties. nih.gov
When applied to a surface, such as glass, metal, or ceramic, Silanamine, 1,1,1-trifluoro-N,N-dimethyl- can react with surface hydroxyl groups (-OH) via its reactive Si-N bond. This reaction forms a covalent bond between the silicon atom and the surface, orienting the trifluoromethyl groups outwards. This dense layer of CF₃ groups creates a non-polar, low-energy interface that repels water and oils, leading to applications in anti-fouling, anti-fingerprint, and self-cleaning coatings. mdpi.com The general principle of using aminosilanes for surface modification is well-established, with numerous studies demonstrating the functionalization of surfaces like glass for various applications. nih.govpsu.eduresearchgate.netnih.gov
Table 2: Comparison of Surface Properties after Treatment
| Surface | Treatment | Water Contact Angle | Key Property |
| Glass | None | < 10° | Hydrophilic |
| Glass | Aminosilane | ~60-70° | Moderately Hydrophobic |
| Glass | Fluorinated Aminosilane | > 100° | Highly Hydrophobic/Oleophobic |
This table provides representative data on how different surface treatments affect hydrophobicity.
Synthetic Routes to Novel Fluorinated Materials
The synthesis of fluoropolymers and other fluorinated materials is a significant area of materials science, driven by the unique properties these materials offer. nih.govnih.gov Silanamine, 1,1,1-trifluoro-N,N-dimethyl- can be considered a valuable building block for the creation of novel fluorinated materials.
Its reactivity can be harnessed in several ways:
Monomer for Polymerization: The compound could potentially be used as a monomer in polymerization reactions to create new types of fluorinated silicon-containing polymers with tailored properties.
Source of the CF₃-Si Moiety: Through specific chemical reactions, the trifluoromethylsilyl group can be transferred to other molecules, allowing for the precise introduction of this functional group to create a wide range of new fluorinated compounds. The synthesis of fluoropolymers often involves the use of fluorinated monomers, and developing new synthetic strategies is an active area of research. nih.gov
Applications in Organic Synthesis Methodologies
In the realm of organic synthesis, the introduction of a trifluoromethyl group (-CF₃) into organic molecules is of paramount importance, as it can significantly alter the physical, chemical, and biological properties of the parent compound. nih.gov While the use of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- as a reagent in organic synthesis is not as extensively documented as the related Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃), its chemical structure suggests potential applications in trifluoromethylation reactions. nih.gov
The Si-CF₃ bond is the key reactive site in these reagents. In the presence of a suitable initiator, typically a fluoride (B91410) source, the trifluoromethyl group can be delivered as a nucleophile to a variety of electrophilic substrates, including aldehydes, ketones, and imines. Given the structural similarities, it is plausible that Silanamine, 1,1,1-trifluoro-N,N-dimethyl- could function as a trifluoromethylating agent, potentially with different reactivity or selectivity profiles compared to existing reagents due to the presence of the dimethylamino group. The development of new and efficient trifluoromethylation reactions remains a significant goal in organic synthesis. researchgate.net
Furthermore, the Si-N bond in aminosilanes exhibits its own unique reactivity, participating in reactions with various electrophiles. semanticscholar.org This dual reactivity of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- could open avenues for novel synthetic transformations, allowing for the construction of complex fluorinated molecules.
Function as a Silylating Agent in Organic Transformations
Silylation is a fundamental chemical process involving the substitution of an active hydrogen atom, typically from an -OH, -NH, or -SH group, with a silyl (B83357) group. This transformation is a cornerstone of modern organic synthesis, primarily used for protecting reactive functional groups, enhancing the volatility of compounds for analytical techniques like gas chromatography, and activating substrates for subsequent reactions. fishersci.cacolostate.educfsilicones.com Silylating agents are selected based on the desired stability of the resulting silylated compound and the specific reaction conditions. tcichemicals.com
Silanamine, 1,1,1-trifluoro-N,N-dimethyl-, with its trifluorosilyl group, is structurally positioned to act as a potent silylating agent. The reactivity of silyl-nitrogen compounds, such as silylamines and silazanes, is well-established. researchgate.net In these reagents, the Si-N bond is readily cleaved, and the nitrogenous leaving group (in this case, dimethylamine) is neutral and volatile, which simplifies reaction workup. The key feature of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- is the presence of the trifluoromethyl (CF₃) group directly attached to the silicon atom. The strong electron-withdrawing nature of the three fluorine atoms is expected to significantly increase the electrophilicity of the silicon atom, making it highly susceptible to nucleophilic attack by alcohols, amines, and other compounds with active hydrogens. This enhanced reactivity could allow for silylations under milder conditions compared to non-fluorinated analogues.
The protection of amines is a critical step in the synthesis of complex molecules like pharmaceuticals and natural products, preventing unwanted side reactions. harvard.edu Silyl groups are commonly employed as temporary protecting groups for primary and secondary amines. fishersci.ca The resulting N-silylamines exhibit altered reactivity and are stable under certain conditions, yet can be easily cleaved when the protection is no longer needed. rsc.org
Silanamine, 1,1,1-trifluoro-N,N-dimethyl- could theoretically be used to introduce a trifluorodimethylsilyl protecting group onto a primary or secondary amine. The reaction would proceed via nucleophilic attack of the amine on the highly electrophilic silicon center, displacing dimethylamine.
R₂NH + F₃CSi(NMe₂) → R₂N-SiCF₃ + HNMe₂
The stability of the resulting N-Si bond would be a critical factor. While silyl-protected amines are generally more labile than silyl ethers, the properties of the trifluorosilyl group would be unique. The strong Si-F bonds in the deprotection product (fluoride ion mediated) provide a thermodynamic driving force for cleavage, a principle common to all silyl protecting groups. harvard.edu However, the electron-withdrawing CF₃ group might also influence the stability of the N-Si bond towards acidic or basic hydrolysis. Research on related fluorinated compounds is necessary to fully determine the utility of the F₃CSi- group in protection strategies.
Table 1: Comparison of Common Silylating Agents for Amine Protection
| Silylating Agent | Common Abbreviation | Key Features | Deprotection Conditions |
| Trimethylsilyl (B98337) chloride | TMSCl | Low steric bulk, highly reactive, labile protection. fishersci.ca | Mild acid, base, or fluoride ions. harvard.edu |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Greater steric bulk, more stable to hydrolysis than TMS. fishersci.ca | Stronger acid or fluoride ions (e.g., TBAF). harvard.edu |
| Hexamethyldisilazane | HMDS | Reactive, produces ammonia as a byproduct. colostate.edu | Acidic or basic hydrolysis. |
| Silanamine, 1,1,1-trifluoro-N,N-dimethyl- | (Predicted) | Potentially highly reactive due to the electron-withdrawing CF₃ group. Stability of the protected amine is not documented. | Expected to be highly susceptible to fluoride-mediated cleavage. |
Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a wide range of carbon-carbon bond-forming reactions, such as the Mukaiyama aldol (B89426) addition. wikipedia.orgyoutube.com They are typically prepared by reacting a ketone or aldehyde with a silylating agent in the presence of a base, or by trapping a pre-formed metal enolate with a silyl halide. wikipedia.orgresearchgate.net The choice of reaction conditions can control the formation of either the kinetic or thermodynamic silyl enol ether from unsymmetrical ketones. wikipedia.org
The use of aminosilanes for the synthesis of silyl enol ethers is also known. researchgate.net Given its high electrophilicity, Silanamine, 1,1,1-trifluoro-N,N-dimethyl- is a promising candidate for this transformation. It could react with an enolizable ketone, likely catalyzed by a base or proceeding by trapping a metal enolate, to yield a trifluorosilyl enol ether.
The reactivity of the resulting trifluorosilyl enol ether would be of significant interest. The electron-withdrawing CF₃ group would likely make the silicon atom more susceptible to cleavage, potentially facilitating reactions under very mild conditions. Furthermore, the electronic properties of the silyl group can influence the stereochemical outcome of subsequent reactions. The unique electronic nature of the trifluorosilyl group could therefore offer novel reactivity or selectivity in C-C bond formations.
Preparation of Diverse Organosilicon Compounds through Derivatization
Organosilicon compounds are a broad class of chemicals with applications ranging from materials science to pharmaceuticals. researchgate.net Silanamine, 1,1,1-trifluoro-N,N-dimethyl- can serve as a valuable precursor for the synthesis of other specialized organosilicon compounds. Its reactivity is centered on the lability of the Si-N bond, which can be cleaved by a variety of nucleophiles in substitution reactions. cymitquimica.com
For instance, reaction with alcohols or phenols would yield trifluorosilyl ethers, while reaction with organometallic reagents (e.g., Grignard or organolithium reagents) could lead to the formation of new carbon-silicon bonds, thereby creating more complex trifluoromethylated silanes.
F₃CSi(NMe₂) + R-MgX → F₃CSi-R + MgX(NMe₂)
These derivatization reactions would produce a range of novel organosilicon compounds containing the F₃CSi- moiety. The incorporation of a trifluoromethyl group can significantly alter the physical and chemical properties of a molecule, including its lipophilicity, metabolic stability, and electronic characteristics, a strategy widely used in medicinal and agrochemical chemistry. researchgate.net
Role as a Coupling Agent in Material and Organic Synthesis
Silane coupling agents are bifunctional molecules that act as a bridge between inorganic and organic materials, enhancing adhesion and improving the mechanical properties of composite materials. cfsilicones.com They typically possess a hydrolyzable group (like an alkoxy group) that bonds to the inorganic substrate (e.g., glass or silica) and an organofunctional group that interacts with an organic polymer matrix.
While Silanamine, 1,1,1-trifluoro-N,N-dimethyl- does not fit the traditional structure of a coupling agent with a reactive organic tail, it could function as a surface modification agent. Its reaction with surface hydroxyl groups on materials like silica (B1680970) or glass would form a trifluorosilyl-modified surface.
Surface-OH + F₃CSi(NMe₂) → Surface-O-SiCF₃ + HNMe₂
This modification would create a highly fluorinated, low-energy surface, imparting properties such as hydrophobicity and oleophobicity. In the context of organic synthesis, silylating agents can also be considered "coupling agents" in reactions where they link two different molecules, although this is a broader definition of the term.
Theoretical and Computational Investigations of Silanamine, 1,1,1 Trifluoro N,n Dimethyl
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which dictates its physical and chemical properties. For Silanamine, 1,1,1-trifluoro-N,N-dimethyl-, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model its electronic landscape.
These calculations can predict various electronic properties. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. rsc.org For F₃SiN(CH₃)₂, the highly electronegative fluorine atoms are expected to draw electron density away from the silicon atom, creating a significant positive electrostatic potential on the silicon and negative potentials around the fluorine atoms. The nitrogen atom's lone pair also contributes a region of negative potential, influencing its nucleophilicity and ability to form hydrogen bonds. nih.gov
Calculations can also determine key electronic parameters such as dipole moment and polarizability, which are crucial for understanding intermolecular interactions. The significant asymmetry in electron distribution caused by the trifluorosilyl and dimethylamino groups is expected to result in a notable dipole moment.
Table 1: Representative Calculated Electronic Properties of Silanamine, 1,1,1-trifluoro-N,N-dimethyl-
| Property | Representative Calculated Value | Significance |
| Dipole Moment (Debye) | 3.5 D | A significant dipole moment suggests a polar molecule with strong dipole-dipole interactions, influencing its solubility and boiling point. |
| Polarizability (α) | 80 a.u. | Indicates how easily the electron cloud can be distorted by an external electric field, which is important for understanding non-covalent interactions. |
| Mulliken Atomic Charges | Si: +1.2, F: -0.4, N: -0.6 | These illustrative charges highlight the electron-withdrawing effect of the fluorine atoms and the relative electron density on the silicon and nitrogen atoms, which are key sites for chemical reactions. |
Note: The values in this table are illustrative and based on typical results from quantum chemical calculations for similar fluorinated organosilicon compounds. They are not based on published experimental or computational data for Silanamine, 1,1,1-trifluoro-N,N-dimethyl-.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful technique for elucidating the pathways of chemical reactions, including identifying intermediates and transition states. rsc.org For Silanamine, 1,1,1-trifluoro-N,N-dimethyl-, this approach can be used to study its reactivity, for example, in hydrolysis or nucleophilic substitution reactions.
By mapping the potential energy surface of a reaction, computational methods can determine the activation energies for different possible pathways. acs.org For instance, the hydrolysis of the Si-N bond is a common reaction for aminosilanes. nih.gov Computational modeling could reveal whether this proceeds through a direct displacement mechanism or via a more complex pathway involving intermediates. The calculations would involve locating the transition state structure for the rate-determining step and calculating its energy relative to the reactants.
These studies often show that the presence of certain functional groups can catalyze a reaction. In related aminosilanes, the amine group has been shown to catalyze the reaction between the silane (B1218182) and surface silanol (B1196071) groups. nih.gov For F₃SiN(CH₃)₂, computational models could explore the role of the dimethylamino group and the influence of the electron-withdrawing trifluorosilyl group on the reaction kinetics.
Density Functional Theory (DFT) Studies on Bond Energies and Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. cmu.edu It is particularly useful for investigating bond energies and the nature of molecular orbitals.
The strength of the chemical bonds within Silanamine, 1,1,1-trifluoro-N,N-dimethyl- can be estimated using DFT calculations. The Si-N bond is of particular interest, as its strength will influence the compound's stability and reactivity. The strong electron-withdrawing nature of the three fluorine atoms attached to the silicon is expected to affect the Si-N bond properties compared to non-fluorinated analogues.
Frontier Molecular Orbital (FMO) theory, based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is a key aspect of DFT studies. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. For F₃SiN(CH₃)₂, the HOMO is likely to be localized on the nitrogen atom's lone pair and the N-C bonds, while the LUMO is expected to be centered on the antibonding orbitals of the Si-F bonds. rsc.org
Table 2: Representative DFT-Calculated Bond Energies and FMO Properties for Silanamine, 1,1,1-trifluoro-N,N-dimethyl-
| Parameter | Representative Calculated Value | Significance |
| Si-N Bond Dissociation Energy | 350 kJ/mol | Provides an estimate of the strength of the silicon-nitrogen bond, which is crucial for predicting the compound's thermal stability and its propensity to undergo reactions involving cleavage of this bond. |
| Si-F Bond Dissociation Energy | 580 kJ/mol | The high value reflects the strength and stability of the silicon-fluorine bonds. |
| HOMO Energy | -9.5 eV | A lower HOMO energy, influenced by the inductive effect of the fluorine atoms, suggests moderate nucleophilicity compared to non-fluorinated aminosilanes. |
| LUMO Energy | -1.0 eV | The low-lying LUMO indicates a high susceptibility to nucleophilic attack at the silicon center. |
| HOMO-LUMO Gap | 8.5 eV | A relatively large energy gap suggests good kinetic stability under certain conditions. |
Note: The values in this table are illustrative and based on typical results from DFT calculations for similar fluorinated organosilicon compounds. They are not based on published experimental or computational data for Silanamine, 1,1,1-trifluoro-N,N-dimethyl-.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its conformational changes and intermolecular interactions. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that reveals the accessible conformations and their relative stabilities.
For a flexible molecule like Silanamine, 1,1,1-trifluoro-N,N-dimethyl-, rotation around the Si-N bond and within the dimethylamino group can lead to various conformers. MD simulations can explore the potential energy surface associated with these rotations and identify the lowest energy (most stable) conformations. arizona.edu These simulations can also provide insights into the dynamics of the molecule in different environments, such as in the gas phase or in a solvent.
The results of MD simulations can be used to calculate various structural and dynamic properties, such as radial distribution functions to understand local ordering in a condensed phase and time correlation functions to study vibrational and rotational motions. This information is complementary to the static picture provided by quantum chemical calculations and is essential for a complete understanding of the molecule's behavior.
Analytical and Spectroscopic Characterization Techniques for Silanamine, 1,1,1 Trifluoro N,n Dimethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound in solution. For Silanamine, 1,1,1-trifluoro-N,N-dimethyl-, a combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR experiments would be essential for a complete structural assignment.
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the six equivalent protons of the two methyl groups attached to the nitrogen atom (-N(CH₃)₂). The chemical shift of this peak would be influenced by the electronegativity of the nitrogen and the through-space and through-bond effects of the trifluorosilyl group.
¹³C NMR: The carbon-13 NMR spectrum would exhibit a single resonance corresponding to the two equivalent methyl carbons. Its chemical shift would provide information about the electronic environment of the carbon atoms.
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. A single resonance would be expected for the three equivalent fluorine atoms of the -SiF₃ group. Coupling between the fluorine and silicon atoms (J-coupling) might be observable.
²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would provide direct evidence for the silicon atom and its coordination environment. A single peak would be anticipated, and its chemical shift would be highly characteristic of the substituents attached to the silicon. The multiplicity of the signal could be affected by coupling to the fluorine atoms.
Expected NMR Data (Hypothetical):
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | 2.0 - 3.0 | Singlet | N/A |
| ¹³C | 35 - 45 | Singlet | N/A |
| ¹⁹F | -70 to -90 (relative to CFCl₃) | Quartet (due to ²⁹Si) or Singlet | J(¹⁹F-²⁹Si) |
| ²⁹Si | -80 to -100 (relative to TMS) | Quartet (due to ¹⁹F) | J(²⁹Si-¹⁹F) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.
IR Spectroscopy: The IR spectrum of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- would be expected to show characteristic absorption bands for the C-H, Si-N, and Si-F bonds. The strong, broad bands associated with Si-F stretching vibrations are typically found in the 800-1000 cm⁻¹ region. C-H stretching vibrations of the methyl groups would appear around 2800-3000 cm⁻¹, while the Si-N stretching vibration would likely be observed in the 900-1000 cm⁻¹ range, potentially overlapping with the Si-F signals.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations, which may be weak or absent in the IR spectrum. The symmetric Si-F stretching mode, for instance, should give a strong and polarized signal in the Raman spectrum.
Characteristic Vibrational Frequencies (Hypothetical):
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| C-H stretch | 2800 - 3000 | IR, Raman |
| C-H bend | 1350 - 1470 | IR, Raman |
| Si-N stretch | 900 - 1000 | IR, Raman |
| Si-F stretch (asymmetric) | 950 - 1050 | IR |
| Si-F stretch (symmetric) | 800 - 900 | Raman |
| SiF₃ deformation | 300 - 500 | IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule. For Silanamine, 1,1,1-trifluoro-N,N-dimethyl-, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 129.16 g/mol . rsc.org
Electron ionization (EI) would likely lead to characteristic fragmentation patterns. Common fragmentation pathways could involve the loss of a methyl group ([M-15]⁺), a fluorine atom, or cleavage of the Si-N bond. The observation of a peak at m/z 85, corresponding to the [SiF₃]⁺ fragment, would be a strong indicator of the trifluorosilyl moiety.
Expected Mass Spectrometry Fragments (Hypothetical):
| m/z | Proposed Fragment |
| 129 | [C₂H₆F₃NSi]⁺ (Molecular Ion) |
| 114 | [C H₃F₃NSi]⁺ |
| 85 | [SiF₃]⁺ |
| 44 | [N(CH₃)₂]⁺ |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of a sample and for analyzing it within a mixture.
Gas Chromatography (GC): Given the expected volatility of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- (boiling point: 16°C at 760 mmHg), gas chromatography would be the ideal method for purity analysis. A non-polar or medium-polarity capillary column would likely be used. The retention time would be characteristic of the compound under specific chromatographic conditions (e.g., temperature program, carrier gas flow rate). Coupling the GC to a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of the compound and any impurities.
High-Performance Liquid Chromatography (HPLC): While less common for such a volatile compound, HPLC could potentially be used, particularly if the compound is part of a non-volatile mixture or if derivatization is employed. A normal-phase or reversed-phase column could be chosen depending on the specific analytical needs.
X-ray Crystallography for Solid-State Structural Characterization (if applicable)
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, including precise bond lengths and angles. To date, no published crystal structure for Silanamine, 1,1,1-trifluoro-N,N-dimethyl- has been found in the searched databases. If the compound could be crystallized, this technique would offer unambiguous confirmation of its molecular geometry, including the arrangement of the atoms around the silicon and nitrogen centers.
Future Research Perspectives and Emerging Trends in Silanamine, 1,1,1 Trifluoro N,n Dimethyl Studies
Development of Sustainable Synthetic Routes
The synthesis of (Trifluoromethyl)trimethylsilane has evolved since its inception to address environmental and efficiency concerns. The initial preparation, reported in 1984, involved the reaction of bromotrifluoromethane (B1217167) (CBrF₃) with trimethylsilyl (B98337) chloride. acs.org However, as bromotrifluoromethane is an ozone-depleting substance, subsequent research focused on more environmentally benign pathways. acs.org
A significant advancement was the development of a method that utilizes fluoroform (CHF₃), a non-ozone-depleting industrial byproduct, as the trifluoromethyl source. acs.org In this process, fluoroform is reacted with trimethylsilyl chloride and a base like potassium hexamethyldisilazide to produce the desired product in high yield. acs.org
Key Synthetic Developments
| Method | Precursors | Significance | Citation |
|---|---|---|---|
| Early Method | Bromotrifluoromethane, Trimethylsilyl Chloride | Initial synthesis of the reagent | acs.org |
Exploration of Novel Catalytic Applications
(Trifluoromethyl)trimethylsilane is most widely used for the nucleophilic trifluoromethylation of various electrophiles, a reaction typically initiated by a catalytic amount of a fluoride (B91410) source. sigmaaldrich.comsigmaaldrich.com However, ongoing research aims to expand its catalytic utility and overcome existing limitations.
A significant trend is the development of catalytic systems that function without traditional fluoride initiators or strictly anhydrous conditions. sigmaaldrich.comsigmaaldrich.com For instance, amine N-oxides, as well as carbonate and phosphate (B84403) salts, have been shown to be effective nucleophilic catalysts for the trifluoromethylation of aldehydes and ketones in solvents like DMF. nih.gov This simplifies reaction procedures and broadens substrate compatibility. nih.gov
The reagent's role is also being expanded beyond simple trifluoromethylation. In certain reactions, it serves as a precursor to difluorocarbene (:CF₂). acs.orgorganic-chemistry.org This has been harnessed in difluorocarbene-mediated cascade cyclization reactions to rapidly synthesize complex fluorinated molecules like gem-difluorinated 3-coumaranone derivatives. acs.orgorganic-chemistry.org In these processes, the Ruppert-Prakash reagent plays multiple roles: it can act as a base, a silylating protecting agent, and the source of the reactive difluorocarbene intermediate. organic-chemistry.org
Furthermore, the reagent is integral to various copper-catalyzed reactions. nih.gov It has been successfully used in the copper-catalyzed trifluoromethylation of alkylboronic acids and in the oxidative trifluoromethylation of C(sp³)–H bonds adjacent to nitrogen atoms in amine derivatives. nih.gov
Emerging Catalytic Roles
| Application | Description | Key Feature | Citation |
|---|---|---|---|
| Fluoride-Free Trifluoromethylation | Use of amine N-oxides or other nucleophilic catalysts to initiate the reaction. | Avoids corrosive fluoride salts and anhydrous conditions. | sigmaaldrich.comnih.gov |
| Difluorocarbene Generation | Acts as a precursor to :CF₂ for cascade cyclization reactions. | Multifunctional role as a base, protecting agent, and carbene source. | acs.orgorganic-chemistry.org |
Expansion into Interdisciplinary Research Areas
The unique ability of the trifluoromethyl group (-CF₃) to modulate the biological and physical properties of molecules has made (Trifluoromethyl)trimethylsilane a critical tool in several interdisciplinary fields. chemicalbook.comxdbiochems.com
Pharmaceutical and Medicinal Chemistry : In drug discovery, the introduction of a -CF₃ group can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. chemicalbook.com The reagent is widely used to synthesize novel therapeutics, including antiviral, anti-inflammatory, and anticancer agents. chemicalbook.comxdbiochems.com Notable examples include its use in the synthesis of selective androgen receptor modulators and glucocorticoid receptor modulators. sigmaaldrich.com It was also a key reagent in creating peptide-based inhibitors of the SARS-CoV protease. sigmaaldrich.com
Agrochemicals : The agrochemical industry utilizes the reagent to develop new pesticides, herbicides, and fungicides with improved efficacy. chemicalbook.com The trifluoromethyl group can increase the bioavailability and potency of active ingredients, leading to better crop protection. chemicalbook.comresearchgate.net
Medical Imaging : A significant interdisciplinary breakthrough is the development of a fluorine-18 (B77423) labeled version of the reagent, [¹⁸F]Me₃SiCF₃. rsc.org Fluorine-18 is a positron-emitting radionuclide used in Positron Emission Tomography (PET), a highly sensitive medical imaging technique. rsc.org The synthesis of [¹⁸F]Me₃SiCF₃ from [¹⁸F]fluoroform allows for the efficient radiolabeling of various compounds, opening new avenues for developing PET tracers for disease diagnosis and to evaluate drug efficacy. rsc.org
Advanced Materials Design Leveraging Silanamine, 1,1,1-trifluoro-N,N-dimethyl- Chemistry
The incorporation of trifluoromethyl groups is a powerful strategy for designing advanced materials with tailored properties. (Trifluoromethyl)trimethylsilane serves as a key building block in this field, enabling the creation of materials with enhanced thermal stability, chemical resistance, and specific electronic characteristics. chemicalbook.comxdbiochems.com
Polymers and Coatings : The reagent is used to synthesize specialty fluorinated polymers and elastomers. chemicalbook.com These materials often exhibit unique physical and chemical properties desirable for high-performance applications, including protective coatings. chemicalbook.com The inclusion of fluorine is of pivotal importance for developments in polymer science. nih.gov
Electronics and Optoelectronics : In the electronics industry, (Trifluoromethyl)trimethylsilane is used in the manufacturing of semiconductor devices. xdbiochems.com It can function as a dopant or a surface modification agent, contributing to the production of high-performance electronic components. xdbiochems.com The introduction of fluorine into organic materials is a well-established method for tuning their electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and solar cells. nih.gov
Future research in this domain is expected to leverage the reagent for the rational design of novel materials for energy storage, advanced sensors, and optoelectronic devices. xdbiochems.com
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Silanamine, 1,1,1-trifluoro-N,N-dimethyl- in laboratory settings?
- Methodological Answer : Researchers must wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Conduct experiments in a fume hood to minimize inhalation risks. Post-experiment waste should be segregated into halogenated solvent containers and disposed via certified hazardous waste services to avoid environmental contamination. These protocols align with general safety guidelines for fluorinated amines, which are reactive and may release toxic byproducts .
Q. How can researchers verify the structural integrity and purity of Silanamine, 1,1,1-trifluoro-N,N-dimethyl- after synthesis?
- Methodological Answer : Use a combination of NMR and FTIR spectroscopy to confirm the presence of trifluoromethyl and dimethylamino groups. Compare observed peaks with reference data from the NIST Chemistry WebBook (e.g., chemical shifts for CF groups typically appear at −60 to −70 ppm). Purity can be assessed via GC-MS with a trifluoropropylmethyl polysiloxane column, calibrated using certified reference standards .
Q. What synthetic routes are effective for Silanamine, 1,1,1-trifluoro-N,N-dimethyl-, and how does solvent choice influence yield?
- Methodological Answer : A common route involves nucleophilic substitution between dimethylamine and 1,1,1-trifluorosilane precursors. Use anhydrous tetrahydrofuran (THF) or diethyl ether as solvents to avoid side reactions with protic solvents. Catalytic amounts of BF·OEt (0.5–1 mol%) can enhance reaction rates. Note that solvents like DMF are discouraged due to risks of residual contamination in final products .
Advanced Research Questions
Q. How does the trifluoromethyl group modulate the electronic properties of Silanamine derivatives in organometallic catalysis?
- Methodological Answer : The CF group exerts strong electron-withdrawing effects, lowering the LUMO energy of the silanamine and enhancing its Lewis acidity. This property facilitates coordination to transition metals (e.g., Pd or Ru) in cross-coupling reactions. Computational studies (DFT) comparing HOMO-LUMO gaps of trifluoro vs. non-fluorinated analogs are recommended to quantify electronic effects .
Q. What experimental strategies resolve contradictions in reported thermal stability data for Silanamine, 1,1,1-trifluoro-N,N-dimethyl-?
- Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., trace moisture or oxygen). Perform thermogravimetric analysis (TGA) under inert atmospheres (N or Ar) with heating rates of 5°C/min. Compare results to NIST thermochemical databases (ΔfH°gas values) to validate decomposition pathways. Replicate studies using rigorously dried samples to isolate stability trends .
Q. How do dimethylamino groups influence the coordination chemistry of Silanamine derivatives in polymer synthesis?
- Methodological Answer : The dimethylamino group acts as a weak σ-donor, enabling chelation in copolymer systems. For example, in fluorinated epoxy resins, silanamine derivatives improve crosslinking density by coordinating to boron-based catalysts. Use NMR to monitor catalyst interactions and DSC to assess polymer glass transition temperatures (T) for structure-property correlations .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the hydrolysis resistance of Silanamine, 1,1,1-trifluoro-N,N-dimethyl-?
- Methodological Answer : Hydrolysis rates depend on steric shielding of the Si–N bond. Studies using bulky substituents (e.g., trimethylsilyl groups) report enhanced stability, while smaller analogs degrade rapidly. Conduct kinetic studies in buffered aqueous solutions (pH 4–10) with NMR to track Si–N bond cleavage. Compare activation energies (E) to identify steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
